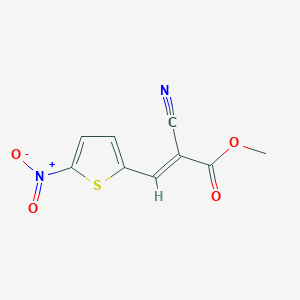
N'-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbon-nitrogen single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 2-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, industrial processes might incorporate automated purification systems to streamline the isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines. Substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The aromatic rings and substituents can also engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-Methoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(4-Ethoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(4-Propoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall biological activity. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative might exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
765903-61-5 |
|---|---|
Fórmula molecular |
C25H25ClN2O3 |
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C25H25ClN2O3/c1-2-3-16-30-22-14-10-19(11-15-22)17-27-28-25(29)23-6-4-5-7-24(23)31-18-20-8-12-21(26)13-9-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+ |
Clave InChI |
BEIVTCWNZGXCBT-WPWMEQJKSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015901.png)


![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)

![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)

